molecular formula C18H22ClN3O2S B11240919 N-(5-chloro-2-methoxyphenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide

N-(5-chloro-2-methoxyphenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11240919
M. Wt: 379.9 g/mol
InChI Key: OEEICVDKJLOBJO-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a chlorinated methoxyphenyl group, a cyclohexyl-substituted imidazole ring, and a sulfanylacetyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H22ClN3O2S/c1-24-16-8-7-13(19)11-15(16)21-17(23)12-25-18-20-9-10-22(18)14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,21,23)

InChI Key

OEEICVDKJLOBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from cyclohexylamine and glyoxal, the imidazole ring can be synthesized through a condensation reaction.

    Introduction of the Sulfanylacetyl Group: The imidazole derivative can be reacted with a suitable thioester or thiol in the presence of a base to introduce the sulfanylacetyl group.

    Attachment of the Chlorinated Methoxyphenyl Group: The final step involves coupling the intermediate with 5-chloro-2-methoxyphenyl acetic acid or its derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines (if nitro groups are present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorinated methoxyphenyl group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)acetamide: Lacks the imidazole and sulfanyl groups.

    2-(1-Cyclohexyl-1H-imidazol-2-ylthio)acetamide: Lacks the chlorinated methoxyphenyl group.

    N-(2-Methoxyphenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the chlorine atom.

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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